3-(1-Aminobutyl)-2-methylphenol, also known as 4-(1-Aminobutyl)-2-methylphenol, is an organic compound that belongs to the class of phenolic amines. It is characterized by a phenolic structure with an amino group attached to a butyl chain, which imparts unique properties and potential applications in various scientific fields.
This compound can be synthesized from readily available starting materials such as phenol derivatives and aminobutyl halides. The synthesis often involves controlled reactions under specific conditions to ensure high yield and purity.
3-(1-Aminobutyl)-2-methylphenol is classified as:
The synthesis of 3-(1-Aminobutyl)-2-methylphenol typically involves the following steps:
Industrial production often utilizes large-scale synthesis techniques, including:
The molecular structure of 3-(1-Aminobutyl)-2-methylphenol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C11H17NO |
Molecular Weight | 179.26 g/mol |
InChI | InChI=1S/C11H17NO/c1-3-4-10(12)9-5-6-11(13)8(2)7-9/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m1/s1 |
3-(1-Aminobutyl)-2-methylphenol can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets:
These interactions suggest potential therapeutic applications in various biological contexts .
The physical properties of 3-(1-Aminobutyl)-2-methylphenol include:
Chemical properties include:
Relevant data indicates that it exhibits unique reactivity patterns compared to similar compounds due to its structural characteristics.
3-(1-Aminobutyl)-2-methylphenol has several scientific uses:
This compound's unique structure and reactivity make it a valuable subject for further research and application across multiple scientific disciplines.
CAS No.: 16382-06-2
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9